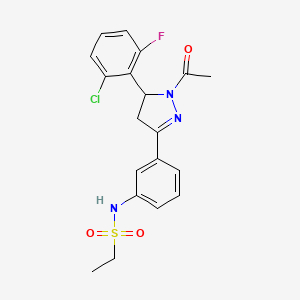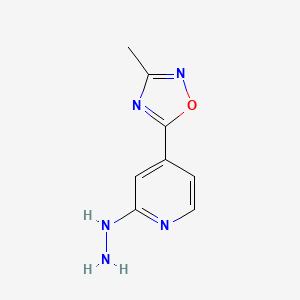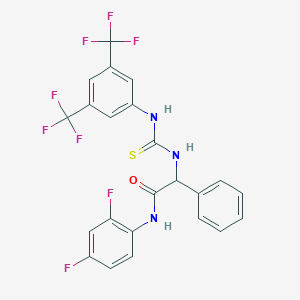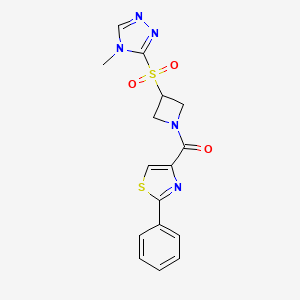![molecular formula C18H24N4O4 B2680958 N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide CAS No. 1795416-34-0](/img/structure/B2680958.png)
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C18H24N4O4 and its molecular weight is 360.414. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
The study of pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes demonstrate significant antioxidant activity, showcasing the potential of such compounds in developing new antioxidant agents. The role of hydrogen bonding in the self-assembly process of these complexes highlights the intricate molecular interactions that can be exploited for designing functional materials with desired properties (Chkirate et al., 2019).
Alzheimer's Disease Therapy
Pyrazole-acetamide derivatives have also been explored for their therapeutic potential against Alzheimer's disease. A class of compounds described as selective and potent acetylcholinesterase inhibitors and amyloid β aggregation inhibitors has been synthesized, offering a multifunctional approach to Alzheimer's therapy. This research provides a promising direction for developing new treatments for neurodegenerative diseases (Umar et al., 2019).
Insecticidal Activity
The synthesis of novel heterocycles incorporating a thiadiazole moiety has shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research contributes to the search for new, more effective insecticides, highlighting the importance of chemical innovation in agricultural pest control (Fadda et al., 2017).
Antimicrobial Activity
New heterocycles incorporating antipyrine moiety have been synthesized and evaluated for their antimicrobial activity. These compounds represent a significant step forward in developing new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria and other pathogens (Bondock et al., 2008).
Novel Pyrone Derivatives
The unexpected synthesis of novel 2-pyrone derivatives through crystal structures, Hirshfeld surface analysis, and computational studies showcases the innovative approaches in chemical synthesis and molecular design. These findings can pave the way for developing new materials with specific physical, chemical, or biological properties (Sebhaoui et al., 2020).
Propriétés
IUPAC Name |
N-[(1-cyclopentyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c23-16(10-21-17(24)5-6-18(21)25)19-9-14-13-11-26-8-7-15(13)22(20-14)12-3-1-2-4-12/h12H,1-11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQBIGFBXWLGNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(COCC3)C(=N2)CNC(=O)CN4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-imidazole-5-carboxylate](/img/structure/B2680878.png)

![ethyl 4-({2-methyl-7-[(3-methylbut-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2680882.png)
![3,4-dimethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B2680883.png)



![Methyl 1-[(cyclohexylamino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2680889.png)



![4-(pyrrolidin-1-ylsulfonyl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2680895.png)
